molecular formula C6H10F3NO3S B11878038 Piperidin-4-yl trifluoromethanesulfonate

Piperidin-4-yl trifluoromethanesulfonate

Cat. No.: B11878038
M. Wt: 233.21 g/mol
InChI Key: VALHZUKVIOBLBO-UHFFFAOYSA-N
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Description

Piperidin-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-4-yl trifluoromethanesulfonate typically involves the reaction of piperidine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction conditions often include low temperatures and the use of a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted piperidine derivatives .

Scientific Research Applications

Piperidin-4-yl trifluoromethanesulfonate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is employed in the study of biological pathways and mechanisms involving piperidine derivatives.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperidin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring can interact with various biological targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperidin-4-yl trifluoromethanesulfonate include other piperidine derivatives, such as:

Uniqueness

This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties, such as high reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and applications .

Biological Activity

Piperidin-4-yl trifluoromethanesulfonate, a compound characterized by its trifluoromethanesulfonate group, has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is primarily utilized as an intermediate in organic synthesis. The trifluoromethanesulfonate group serves as a potent leaving group in nucleophilic substitution reactions, allowing for the formation of diverse piperidine derivatives. The piperidine ring itself can interact with various biological targets, influencing their activity and function.

Key Reactions

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution with amines, alcohols, and thiols.
  • Oxidation and Reduction : The piperidine moiety can be oxidized or reduced under specific conditions, leading to various derivatives that may exhibit different biological activities.

Biological Activity

The biological activity of this compound and its derivatives has been explored in several studies. Notably, this compound has been investigated for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that certain piperidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the piperidine structure can enhance antibacterial efficacy against resistant strains of bacteria .

Anticancer Activity

Piperidine derivatives have been evaluated for their potential in cancer treatment. A notable study highlighted a series of substituted compounds that demonstrated cytotoxic effects on cancer cell lines, with some derivatives showing promising results in inhibiting tumor growth in vivo .

Case Studies

  • Antibacterial Efficacy : A study focused on the structure-activity relationship (SAR) of piperidine-based compounds found that specific substitutions led to enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) of 2 µg/mL .
  • Anticancer Properties : Another investigation into a piperidine derivative indicated significant cytotoxicity against human neuroblastoma cells (SH-SY5Y), with an IC50 value of 0.5 µM. This compound was noted for its favorable pharmacokinetic profile in animal models, suggesting its potential as a therapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotable Features
Piperidin-4-yl methanesulfonateModerate antimicrobialLess reactive than triflate
Piperidin-4-yl benzenesulfonateAnticancer potentialMore stable under physiological conditions
Piperidin-4-yl toluenesulfonateLimited biological activityLower reactivity compared to triflate

The presence of the trifluoromethanesulfonate group in this compound imparts distinct chemical properties that enhance its reactivity and potential biological activity compared to other sulfonate derivatives .

Properties

Molecular Formula

C6H10F3NO3S

Molecular Weight

233.21 g/mol

IUPAC Name

piperidin-4-yl trifluoromethanesulfonate

InChI

InChI=1S/C6H10F3NO3S/c7-6(8,9)14(11,12)13-5-1-3-10-4-2-5/h5,10H,1-4H2

InChI Key

VALHZUKVIOBLBO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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